molecular formula C10H22O2S2 B15244953 3,12-Dioxa-6,9-dithiatetradecane CAS No. 14440-87-0

3,12-Dioxa-6,9-dithiatetradecane

Cat. No.: B15244953
CAS No.: 14440-87-0
M. Wt: 238.4 g/mol
InChI Key: ACCZOZLPVQHRMY-UHFFFAOYSA-N
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Description

3,12-Dioxa-6,9-dithiatetradecane is an organic compound with the molecular formula C10H22O2S2 It is a member of the dithiaether family, characterized by the presence of sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,12-Dioxa-6,9-dithiatetradecane typically involves the reaction of appropriate diols and dithiols under controlled conditions. One common method involves the use of 2-methyl-4,5-dimethoxyphenylboronic acid and 2,8-dibromoBODIPY as starting materials . The reaction is carried out under a nitrogen atmosphere to prevent oxidation, and the product is purified using column chromatography with silica gel or alumina as the stationary phase .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,12-Dioxa-6,9-dithiatetradecane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms, which can participate in redox processes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, resulting in cyclic disulfides .

Mechanism of Action

The mechanism of action of 3,12-Dioxa-6,9-dithiatetradecane involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. These reactions are crucial in various biological processes, including protein folding and cellular regulation . The compound can interact with molecular targets such as thiol groups in proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,12-Dioxa-6,9-dithiatetradecane is unique due to its specific molecular structure, which allows for the formation of stable cyclic disulfides. This property distinguishes it from other similar compounds and makes it valuable in various applications, particularly in the study of redox processes and protein chemistry .

Properties

CAS No.

14440-87-0

Molecular Formula

C10H22O2S2

Molecular Weight

238.4 g/mol

IUPAC Name

1-ethoxy-2-[2-(2-ethoxyethylsulfanyl)ethylsulfanyl]ethane

InChI

InChI=1S/C10H22O2S2/c1-3-11-5-7-13-9-10-14-8-6-12-4-2/h3-10H2,1-2H3

InChI Key

ACCZOZLPVQHRMY-UHFFFAOYSA-N

Canonical SMILES

CCOCCSCCSCCOCC

Origin of Product

United States

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